N-(2-bromophenyl)-N'-(1-phenylethyl)urea
Overview
Description
N-(2-bromophenyl)-N’-(1-phenylethyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromine atom attached to the phenyl ring and a phenylethyl group attached to the nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method for synthesizing N-(2-bromophenyl)-N’-(1-phenylethyl)urea involves the reaction of 2-bromoaniline with 1-phenylethyl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Urea Formation: Another approach involves the reaction of 2-bromoaniline with 1-phenylethylamine in the presence of a carbonylating agent such as phosgene or triphosgene. This reaction also requires an organic solvent and is usually performed under controlled temperature conditions.
Industrial Production Methods: Industrial production of N-(2-bromophenyl)-N’-(1-phenylethyl)urea may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions would be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in N-(2-bromophenyl)-N’-(1-phenylethyl)urea can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The phenylethyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction Reactions: The urea moiety can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, organic solvents (e.g., ethanol, dimethyl sulfoxide).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions, inert atmosphere.
Major Products:
Substitution: Derivatives with different substituents on the phenyl ring.
Oxidation: Carboxylic acids derived from the phenylethyl group.
Reduction: Amines derived from the urea moiety.
Scientific Research Applications
Chemistry:
Catalysis: N-(2-bromophenyl)-N’-(1-phenylethyl)urea can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Pharmacology: This compound may exhibit biological activity, making it a candidate for drug development. It can be studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Biochemical Research: It can be used as a probe to study enzyme interactions and protein-ligand binding.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Manufacturing: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N’-(1-phenylethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and phenylethyl group can influence its binding affinity and specificity. The urea moiety can form hydrogen bonds with target molecules, affecting their function and activity.
Comparison with Similar Compounds
N-(2-chlorophenyl)-N’-(1-phenylethyl)urea: Similar structure but with a chlorine atom instead of bromine.
N-(2-bromophenyl)-N’-(1-methylpropyl)urea: Similar structure but with a different alkyl group attached to the nitrogen atom.
N-(2-bromophenyl)-N’-(1-phenylethyl)thiourea: Similar structure but with a thiourea moiety instead of urea.
Uniqueness:
Bromine Atom: The presence of the bromine atom can enhance the compound’s reactivity and biological activity compared to its chlorine analog.
Phenylethyl Group: The phenylethyl group can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its pharmacokinetic properties.
N-(2-bromophenyl)-N’-(1-phenylethyl)urea stands out due to its unique combination of structural features, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-(1-phenylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-11(12-7-3-2-4-8-12)17-15(19)18-14-10-6-5-9-13(14)16/h2-11H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZJACNMLRGLOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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